2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
Description
This compound features an azido (-N₃) group attached to an acetamide backbone, which is further linked to a stereochemically complex tetrahydroxy-oxohexan moiety (2S,3R,4S,5R configuration). Limited direct data on its synthesis or applications are available in the provided evidence, but structural analogs and related compounds offer insights into its properties .
Properties
Molecular Formula |
C8H14N4O6 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5-,7-,8-/m1/s1 |
InChI Key |
SBNIXWHTKPFIQR-SJNFNFGESA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azidoacetyl)amino]-2-deoxy-D-mannose typically involves the reaction of 2-deoxy-D-mannose with azidoacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the azide group . The resulting product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-[(Azidoacetyl)amino]-2-deoxy-D-mannose are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Azidoacetyl)amino]-2-deoxy-D-mannose can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly with alkynes, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Click Chemistry: Copper(I) catalysts are often used to facilitate the reaction between the azido group and alkynes.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the azido group.
Major Products Formed
Substitution Reactions: Various substituted mannose derivatives.
Click Chemistry: Triazole-linked mannose derivatives.
Reduction Reactions: Amino-mannose derivatives.
Scientific Research Applications
2-[(Azidoacetyl)amino]-2-deoxy-D-mannose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed as a metabolic labeling reagent to study glycan biosynthesis and cell surface glycosylation.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool for imaging glycans in vivo.
Industry: Utilized in the production of glycoproteins and other glycosylated products for various industrial applications
Mechanism of Action
The mechanism of action of 2-[(Azidoacetyl)amino]-2-deoxy-D-mannose involves its incorporation into glycans through metabolic pathways. The azido group allows for bioorthogonal reactions, enabling the selective labeling and tracking of glycans in biological systems. This facilitates the study of glycan functions and interactions in various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
Biological Activity
2-Azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. As an acylaminosugar derivative, it exhibits unique properties that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₃H₁₈N₄O₇
- Molecular Weight : 330.31 g/mol
- SMILES Notation : CC@@HC@(O)C@(O)C@C@O
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as a substrate for various glycosyltransferases involved in glycan biosynthesis.
Key Mechanisms:
- Inhibition of Glycosylation : The compound may inhibit the glycosylation process in cells by competing with natural substrates.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
- Cellular Uptake : The azido group enhances cellular uptake through specific transport mechanisms.
Biological Activity Data
The following table summarizes the biological activities observed for this compound based on various studies:
Case Study 1: Antimicrobial Effects
A study evaluated the antimicrobial properties of 2-azido-N-acetamido derivatives against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Case Study 2: Glycosylation Inhibition
Research conducted on human cell lines demonstrated that the compound effectively inhibited glycosylation pathways critical for cell signaling and adhesion processes. This inhibition was linked to altered cellular responses in cancer models.
Case Study 3: Stem Cell Reprogramming
In a recent investigation into cellular reprogramming techniques, 2-azido-N-acetamido compounds were shown to enhance the efficiency of inducing pluripotent stem cells (iPSCs). The mechanism involved modulation of signaling pathways associated with stemness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
